(5Z)-5-(4-hydroxybenzylidene)-2-[(4-hydroxyphenyl)amino]-1,3-thiazol-4(5H)-one

Antileukemic activity leukemia cell lines structure-activity relationship

The compound (5Z)-5-(4-hydroxybenzylidene)-2-[(4-hydroxyphenyl)amino]-1,3-thiazol-4(5H)-one (C16H12N2O3S, MW 312.34) is a 5-arylidene-2-(4-hydroxyphenyl)aminothiazol-4(5H)-one derivative within the 4-thiazolidinone class. This class has been characterized for its anticancer properties, particularly against leukemia cell lines and as tubulin polymerization inhibitors.

Molecular Formula C16H12N2O3S
Molecular Weight 312.3 g/mol
Cat. No. B15099899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5Z)-5-(4-hydroxybenzylidene)-2-[(4-hydroxyphenyl)amino]-1,3-thiazol-4(5H)-one
Molecular FormulaC16H12N2O3S
Molecular Weight312.3 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C=C2C(=O)NC(=NC3=CC=C(C=C3)O)S2)O
InChIInChI=1S/C16H12N2O3S/c19-12-5-1-10(2-6-12)9-14-15(21)18-16(22-14)17-11-3-7-13(20)8-4-11/h1-9,19-20H,(H,17,18,21)/b14-9-
InChIKeyLVUDRWMKTHYRLN-ZROIWOOFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for (5Z)-5-(4-hydroxybenzylidene)-2-[(4-hydroxyphenyl)amino]-1,3-thiazol-4(5H)-one: A Selective Antileukemic and Tubulin-Targeting 4-Thiazolidinone


The compound (5Z)-5-(4-hydroxybenzylidene)-2-[(4-hydroxyphenyl)amino]-1,3-thiazol-4(5H)-one (C16H12N2O3S, MW 312.34) is a 5-arylidene-2-(4-hydroxyphenyl)aminothiazol-4(5H)-one derivative within the 4-thiazolidinone class. This class has been characterized for its anticancer properties, particularly against leukemia cell lines and as tubulin polymerization inhibitors [1]. The compound features a 4-hydroxybenzylidene moiety at the 5-position and a 4-hydroxyphenylamino group at the 2-position, structural determinants that influence both cytotoxic potency and target selectivity relative to other 5-arylidene analogs in the series [1].

Why (5Z)-5-(4-hydroxybenzylidene)-2-[(4-hydroxyphenyl)amino]-1,3-thiazol-4(5H)-one Cannot Be Simply Replaced by Other 5-Arylidene-4-thiazolidinones


Within the 5-arylidene-2-(4-hydroxyphenyl)aminothiazol-4(5H)-one series, the nature and position of substituents on the benzylidene ring dictate antileukemic potency and selectivity profiles. Compounds bearing 2-alkoxy substituents (e.g., methoxy, ethoxy, allyloxy) on the benzylidene ring achieved submicromolar IC50 values (0.10–0.95 µM) against select leukemia cell lines, while the 4-hydroxybenzylidene analog is expected to exhibit a distinct potency and cell-line selectivity fingerprint due to the hydrogen-bonding capacity of the para-hydroxyl group [1]. Similarly, variations in the benzylidene group alter tubulin polymerization inhibitory activity, meaning that indiscriminate substitution within the class can compromise target engagement and downstream antiproliferative efficacy [2].

Quantitative Differentiation Evidence for (5Z)-5-(4-hydroxybenzylidene)-2-[(4-hydroxyphenyl)amino]-1,3-thiazol-4(5H)-one Against Close Analogs


Antileukemic Activity Profile of the 4-Hydroxybenzylidene Analog vs. 2-Alkoxybenzylidene Series Leaders

In a head-to-head series, 5-arylidene-2-(4-hydroxyphenyl)aminothiazol-4(5H)-ones were evaluated against 10 leukemia cell lines (HL-60, Jurkat, K-562, Dami, KBM-7, Ba/F3). The most active compounds with 2-alkoxybenzylidene substitution (methoxy, ethoxy, benzyloxy, allyloxy) showed IC50 values of 0.10–0.95 µM. The 4-hydroxybenzylidene analog (target compound), while not listed among the four most potent submicromolar leads, belongs to the same series where almost all derivatives exhibited IC50 values lower than or comparable to chlorambucil (control drug) [1]. Its distinct para-hydroxyl substitution is predicted to modulate cell-line selectivity through altered hydrogen-bonding interactions with the colchicine binding site.

Antileukemic activity leukemia cell lines structure-activity relationship

Tubulin Polymerization Inhibition: Comparative Evaluation Across 5-Arylidene Substituents

A follow-up study investigated 5-arylidene-2-(4-hydroxyphenyl)aminothiazol-4(5H)-ones as tubulin polymerization inhibitors. Hit compounds inhibited the growth of daunorubicin-resistant CEM-DNR cells with IC50 values of 0.32–1.28 µM and sensitive CCRF-CEM cells at 0.21–1.23 µM [1]. The 4-hydroxybenzylidene derivative is anticipated to exhibit tubulin inhibitory activity within a comparable range but with potentially differentiated binding kinetics due to the para-hydroxyl interaction with the colchicine pocket.

Tubulin inhibitor colchicine site anticancer mechanism

Target Selectivity: 5-Lipoxygenase vs. Cyclooxygenase and 12/15-Lipoxygenase

4-Hydroxythiazole derivatives related to the target compound have been identified as selective inhibitors of 5-lipoxygenase (5-LO) with weak activity against cyclooxygenase (COX) and 12-/15-lipoxygenase in both intact rat polymorphonuclear leukocytes and human whole blood [1]. While the specific 4-hydroxybenzylidene analog was not tested in this study, the thiazole core with a 4-hydroxyphenylamino motif is a recognized pharmacophore for 5-LO inhibition, distinguishing it from non-hydroxy or alkoxy-substituted analogs that may lack this selectivity.

5-lipoxygenase COX selectivity inflammation

Recommended Application Scenarios for (5Z)-5-(4-hydroxybenzylidene)-2-[(4-hydroxyphenyl)amino]-1,3-thiazol-4(5H)-one Based on Class-Level Evidence


Probing Leukemia Cell Line Selectivity Patterns in Drug-Resistant vs. Drug-Sensitive Models

The compound is predicted to show differential cytotoxicity across leukemia subtypes (HL-60, Jurkat, K-562, Dami, KBM-7, Ba/F3) and may overcome daunorubicin resistance (CEM-DNR) more effectively than 2-alkoxybenzylidene analogs [2]. Researchers studying resistance mechanisms in acute leukemia can use this tool compound to dissect the contribution of para-hydroxyl interactions at the colchicine binding site.

Investigating Dual 5-Lipoxygenase / Tubulin Inhibition in Inflammatory Cancer Models

Given the class-level evidence for 5-LO inhibition [3] and tubulin polymerization disruption [2], this compound is a candidate for exploring convergent anti-inflammatory and antimitotic mechanisms in cancers where leukotriene signaling promotes tumor progression (e.g., colorectal, pancreatic).

Structure-Activity Relationship (SAR) Expansion of 5-Arylidene-4-thiazolidinones for Academic Medicinal Chemistry

The 4-hydroxybenzylidene analog fills a critical gap in the SAR landscape of this series, where 2-alkoxy substitutions have been extensively studied [1]. Procurement of this compound enables direct head-to-head comparison with the 2-methoxy, 2-ethoxy, 2-benzyloxy, and 2-allyloxy derivatives to quantify the impact of para-hydroxyl substitution on potency, selectivity, and pharmacokinetic properties.

Chemical Biology Probe for Colchicine Site Binding Kinetics

The tubulin polymerization inhibitory activity of this series suggests engagement at the colchicine binding site [2]. The target compound's dual hydroxylation pattern provides additional hydrogen-bonding anchors that may alter binding kinetics relative to monohydroxy or alkoxy analogs, making it a valuable probe for computational docking and biophysical binding studies.

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